

Spectroscopic Profile of sym-Tetraphenylethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2,2-Tetraphenylethane**

Cat. No.: **B1595546**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sym-tetraphenylethane (**1,1,2,2-tetraphenylethane**), a molecule of interest in various fields of chemical research. This document collates available spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents visualizations to aid in understanding the experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for sym-tetraphenylethane, providing a consolidated reference for researchers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for sym-Tetraphenylethane

Parameter	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
Chemical Shift (δ) ppm	4.9 (s, 2H, CH) 7.1-7.3 (m, 20H, Ar-H)	56.2 (CH) 126.7 (Ar-C) 128.5 (Ar-C) 129.0 (Ar-C) 142.5 (ipso-C)
Coupling Constants (Hz)	Not Reported	Not Applicable
Reference	Analogous Compound Data	[1]

Table 2: Infrared (IR) Spectroscopy Data for sym-Tetraphenylethane

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3080-3030	Medium-Strong
C-H stretch (aliphatic)	2924	Medium
C=C stretch (aromatic)	1600, 1495, 1450	Medium-Strong
C-H bend (aromatic)	750-700, 695	Strong
Reference	General Spectroscopic Principles	

Table 3: Mass Spectrometry (MS) Data for sym-Tetraphenylethane

Parameter	Value
Molecular Ion (M ⁺)	m/z 334.2
Major Fragment Ions (m/z)	167, 165, 152
Ionization Method	Gas Chromatography-Mass Spectrometry (GC-MS)
Reference	[1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for sym-Tetraphenylethane

Parameter	Value (in THF)
λ_{max} (nm)	~260, ~315
Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Not Reported
Solvent	Tetrahydrofuran (THF)
Reference	[2]

Note: Data for the closely related tetraphenylethene is cited due to the limited availability of specific UV-Vis data for sym-tetraphenylethane.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of sym-tetraphenylethane.

Synthesis of sym-Tetraphenylethane

A common method for the synthesis of sym-tetraphenylethane involves the reductive coupling of a suitable precursor. One established method is the reductive coupling of diphenylmethyl chloride.

Materials:

- Diphenylmethyl chloride
- Zinc dust
- Anhydrous diethyl ether
- Hydrochloric acid (10%)
- Anhydrous magnesium sulfate
- Ethanol

Procedure:

- A solution of diphenylmethyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Zinc dust is added portion-wise to the stirred solution.
- The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and filtered to remove excess zinc.
- The filtrate is washed sequentially with 10% hydrochloric acid and water.
- The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from ethanol to yield pure sym-tetraphenylethane.

Spectroscopic Analysis

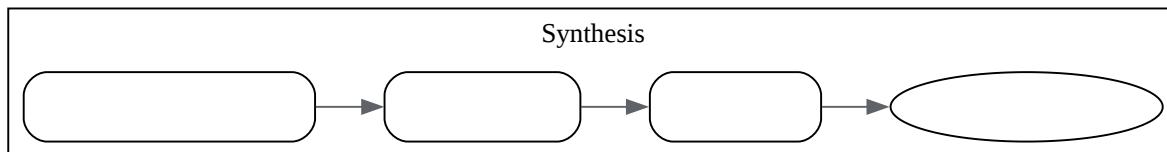
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- A sample of sym-tetraphenylethane (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3) (approximately 0.6 mL) in an NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- For ^1H NMR, standard acquisition parameters are used.
- For ^{13}C NMR, a proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

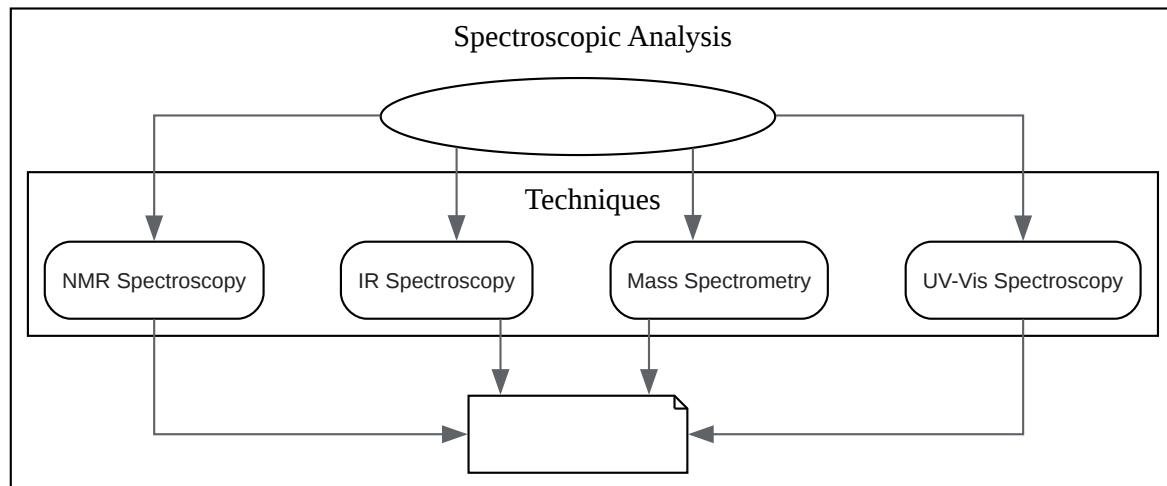
- A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a spectrum of the solid can be obtained using an attenuated total reflectance (ATR) accessory.
- The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.


- A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- The solution is injected into the GC, where the compound is separated from the solvent and any impurities.
- The separated compound enters the mass spectrometer, where it is ionized by a beam of electrons.
- The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer.

- A dilute solution of sym-tetraphenylethane is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or cyclohexane.
- The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- A quartz cuvette with a 1 cm path length is used.
- The spectrum is recorded over a wavelength range of approximately 200-400 nm, with the solvent used as a reference.


Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of sym-tetraphenylethane.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sym-tetraphenylethane.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of sym-tetraphenylethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,2,2-Tetraphenylethane | C26H22 | CID 136454 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. shuaigroup.net [shuaigroup.net]
- To cite this document: BenchChem. [Spectroscopic Profile of sym-Tetraphenylethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595546#spectroscopic-data-for-sym-tetraphenylethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com